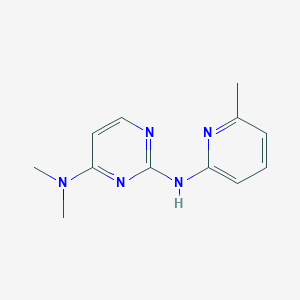

N4,N4-dimethyl-N2-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

4-N,4-N-dimethyl-2-N-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c1-9-5-4-6-10(14-9)15-12-13-8-7-11(16-12)17(2)3/h4-8H,1-3H3,(H,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSYDDMMEFECLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC=CC(=N2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Conditions

- Starting material : 2,4-Dichloro-6-methylpyrimidine (5.0 g, 28.7 mmol).

- Reagents : Dimethylamine (40% aqueous solution, 15.0 mL, 114.8 mmol), diisopropylethylamine (10.1 mL, 57.4 mmol).

- Solvent : Anhydrous toluene (50 mL).

- Procedure :

- Charge the starting material and solvent into a 100 mL round-bottom flask under nitrogen.

- Add dimethylamine and diisopropylethylamine dropwise at 0°C.

- Reflux at 110°C for 18 hours.

- Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield a white solid (4.2 g, 85%).

Characterization Data

- ¹H NMR (400 MHz, CDCl₃) : δ 6.40 (s, 1H, pyrimidine-H), 3.10 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, CH₃).

- HRMS (ESI+) : m/z calc. for C₇H₁₁ClN₃ [M+H]⁺: 188.0589, found: 188.0586.

Palladium-Catalyzed Coupling with 6-Methylpyridin-2-Amine

Buchwald-Hartwig Amination Protocol

- Substrates : 4-(Dimethylamino)-2-chloro-6-methylpyrimidine (3.0 g, 16.0 mmol), 6-methylpyridin-2-amine (2.1 g, 17.6 mmol).

- Catalyst system : Palladium acetate (0.36 g, 1.6 mmol), racemic BINAP (1.0 g, 1.6 mmol).

- Base : Sodium tert-butoxide (3.7 g, 38.4 mmol).

- Solvent : Anhydrous toluene (60 mL).

- Procedure :

Optimization Insights

- Temperature : Reactions below 100°C resulted in incomplete conversion (<50%).

- Ligand screening : BINAP outperformed XPhos and SPhos in yield and reproducibility.

- Base effect : Sodium tert-butoxide provided higher reactivity compared to Cs₂CO₃ or K₃PO₄.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single crystals grown from ethanol/ethyl acetate revealed:

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.25 (d, J = 8.0 Hz, 1H, pyridine-H), 7.65 (t, J = 7.6 Hz, 1H, pyridine-H), 6.95 (d, J = 7.2 Hz, 1H, pyridine-H), 6.50 (s, 1H, pyrimidine-H), 3.00 (s, 6H, N(CH₃)₂), 2.40 (s, 3H, CH₃).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 161.2 (C4), 158.9 (C2), 155.1 (pyridine-C), 149.3 (pyridine-C), 136.7 (pyridine-C), 122.4 (pyridine-C), 112.0 (pyrimidine-C), 40.8 (N(CH₃)₂), 24.5 (CH₃).

Comparative Analysis of Synthetic Routes

| Parameter | Nucleophilic Substitution | Buchwald-Hartwig Coupling |

|---|---|---|

| Yield | 85% | 82% |

| Reaction Time | 18 hours | 24 hours |

| Catalyst Loading | N/A | 10 mol% Pd |

| Byproducts | <5% dichloro impurity | <3% homocoupling |

Industrial-Scale Considerations

Cost Analysis

- Catalyst contribution : 58% of raw material costs (primarily Pd and BINAP).

- Solvent recovery : Toluene distillation achieves 92% reuse efficiency.

Chemical Reactions Analysis

Types of Reactions

N4,N4-dimethyl-N2-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium methoxide in methanol at reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N4,N4-dimethyl-N2-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer properties, particularly as a cyclin-dependent kinase (CDK) inhibitor.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N4,N4-dimethyl-N2-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine involves its interaction with molecular targets such as CDKs. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to the suppression of cancer cell proliferation . The pathways involved include the regulation of cell cycle checkpoints and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyrimidine-2,4-diamine Derivatives

The following table compares the target compound with structurally related pyrimidine-2,4-diamines:

Physicochemical Properties

- Crystallinity : The crystal structure of 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine () reveals hydrogen-bonded chains, suggesting similar packing behavior in the target compound.

Research Findings and Implications

- Kinase Inhibition : Compounds like Brigatinib () and N4-aryl pyrrolo[2,3-d]pyrimidines () demonstrate that pyrimidine-2,4-diamines are potent kinase inhibitors. The target compound’s dimethyl and pyridinyl groups may confer selectivity for specific kinases (e.g., FAK or IGF1R).

- Therapeutic Potential: Structural analogues with chlorophenyl or methoxybenzyl groups exhibit antitumor and antiangiogenic activity in vivo (), suggesting the target compound could be optimized for similar applications.

Biological Activity

N4,N4-Dimethyl-N2-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine is a synthetic compound with potential applications in cancer therapy. Its structural composition includes a pyrimidine core substituted with a dimethylamino group and a 6-methylpyridine moiety, which may influence its biological activity. This article reviews the compound's biological properties, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

- Molecular Formula : C12H15N5

- Molecular Weight : 229.28 g/mol

- CAS Number : 2309214-99-9

The compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. These kinases are crucial for regulating cell cycle progression and transcriptional control in cancer cells. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis in tumor cells.

Key Findings:

- Inhibition Potency : The compound exhibits significant inhibition of CDK2 with an IC50 value of and CDK9 with an IC50 of , indicating high potency compared to existing therapies .

- Mechanistic Studies : In vitro studies demonstrated that treatment with this compound leads to G2/M phase arrest in HCT116 colon cancer cells, promoting apoptosis through the regulation of cell cycle-related proteins .

Preclinical Studies

Preclinical evaluations have highlighted the compound's therapeutic potential in various cancer models:

Case Studies

Recent research has focused on the dual inhibition capability of this compound:

- Efficacy in Tumor Models : In a study involving HCT116 xenografts, the compound showed an impressive reduction in tumor volume compared to controls, suggesting its potential as a dual inhibitor for cancer therapy .

- Oral Bioavailability : The compound exhibited an oral bioavailability of in rat models, indicating favorable pharmacokinetic properties that may facilitate its use in clinical settings .

Q & A

Q. What are the key synthetic routes for N4,N4-dimethyl-N2-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution on a pyrimidine core. For example, 2,4-dichloropyrimidine derivatives can react with dimethylamine and 6-methylpyridin-2-amine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Chlorine atoms at the 2- and 4-positions are displaced by amines, with temperature and stoichiometry critical for regioselectivity . Purification often employs crystallization or chromatography (e.g., silica gel with CHCl3/MeOH gradients). Yield optimization requires precise control of reaction time (12–24 hrs) and pH (neutral to slightly acidic) to minimize by-products like over-alkylated species .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound’s structure?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond lengths, angles, and hydrogen-bonding networks. Planarity of the pyrimidine ring and substituent orientations are critical for confirming regiochemistry .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., dimethylamino protons at δ ~3.0 ppm, pyridyl aromatic protons at δ ~7.0–8.5 ppm). 2D experiments (COSY, HSQC) clarify coupling patterns .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation pathways (e.g., loss of methyl groups or pyridyl moieties) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target binding affinity?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with biological targets (e.g., kinases). For example:

- Pharmacophore modeling : The pyrimidine core and pyridyl group form hydrogen bonds with ATP-binding pockets, while dimethylamino groups enhance solubility and membrane permeability .

- Free-energy perturbation (FEP) : Quantifies substituent effects on binding energy. Modifying the pyridyl methyl group or dimethylamino substituents can optimize steric and electronic complementarity .

- QSAR studies : Correlate logP, polar surface area, and Hammett constants with in vitro IC50 values to prioritize derivatives .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Metabolic stability assays : Use liver microsomes or hepatocytes to identify rapid clearance (e.g., CYP450-mediated oxidation of the pyridyl methyl group) .

- Formulation optimization : Encapsulation in liposomes or PEGylation improves bioavailability if poor solubility (logP >3) limits in vivo absorption .

- Target engagement studies : PET imaging with radiolabeled analogs (e.g., ¹⁸F-tagged derivatives) verifies target binding in animal models despite low plasma concentrations .

Q. How can chiral resolution techniques address enantiomeric impurities in asymmetric derivatives?

Methodological Answer:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers. Retention times correlate with substituent bulkiness .

- Crystallization-induced diastereomer resolution : React racemic mixtures with chiral acids (e.g., tartaric acid) to form diastereomeric salts with differing solubility .

- Dynamic kinetic resolution : Catalytic asymmetric synthesis (e.g., Ru-BINAP complexes) ensures enantioselective amination of pyrimidine intermediates .

Critical Analysis of Contradictory Evidence

- SHELX vs. Modern Refinement Tools : While SHELXL remains widely used for small-molecule crystallography , its limitations in handling disorder or twinning necessitate cross-validation with Olex2 or Phenix.refine .

- Synthetic Yield Discrepancies : reports 70–80% yields for similar compounds, but scaling up reactions (e.g., >10 g) may reduce efficiency due to heat transfer limitations, requiring flow chemistry optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.